2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone
Description
Properties
IUPAC Name |
2,2-difluoro-1-(3-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2OS/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQXZHJXNQMHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Based Acylation
The Grignard reaction remains a cornerstone for introducing acyl groups to aromatic systems. For 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone, this method involves synthesizing a Grignard reagent from 3-(methylthio)phenyl bromide or iodide. In a representative procedure, 3-(methylthio)phenylmagnesium bromide is prepared by reacting 3-(methylthio)phenyl bromide with magnesium turnings in tetrahydrofuran (THF) under inert conditions . The Grignard reagent is subsequently treated with 2,2-difluoroacetyl chloride at temperatures between −10°C and 0°C to prevent premature decomposition.
Critical to this method is the use of transition metal ligands, such as iron(III) acetylacetonate (Fe(acac)₃), which stabilize the intermediate and enhance regioselectivity . Post-reaction purification via cyclic hydrocarbon crystallization (e.g., cyclohexane) yields the target compound with >99% purity. Challenges include managing the hygroscopic nature of 2,2-difluoroacetyl chloride and minimizing ortho-substitution byproducts, which are typically <0.5% in optimized setups .
Palladium-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling offers a versatile route for constructing the carbon-carbon bond between the difluoroacetyl moiety and the 3-(methylthio)phenyl group. A Suzuki-Miyaura coupling protocol adapts methodologies from ketosulfone syntheses , employing 3-(methylthio)phenylboronic acid and 2,2-difluoro-1-chloroethanone in the presence of Pd₂(dba)₃ and Xantphos ligand.
Reaction conditions involve toluene as the solvent at 80–90°C, with sodium carbonate as a base to facilitate transmetallation. The process achieves 75–82% isolated yield, contingent on rigorous exclusion of oxygen to prevent palladium deactivation . A notable advantage is the tolerance of the methylthio group toward oxidative conditions, eliminating the need for protective strategies. However, scalability is limited by the high cost of palladium catalysts and boronic acid precursors.
Friedel-Crafts Acylation with Directed Metalation
Friedel-Crafts acylation, though traditionally limited by directing group effects, becomes feasible using Lewis acid-assisted directed ortho-metalation. Aluminum chloride (AlCl₃) catalyzes the reaction between 3-(methylthio)anisole and 2,2-difluoroacetic anhydride, leveraging the methoxy group as a transient director. Subsequent demethylation with boron tribromide (BBr₃) restores the methylthio functionality.
This method achieves 68–74% yield but requires stringent control over stoichiometry to avoid over-acylation or decomposition of the difluoroacetyl group. Nuclear magnetic resonance (NMR) studies confirm para-substitution dominance (>95%), attributed to the electron-donating methylthio group . Industrial adoption is hindered by multi-step purification and the corrosive nature of BBr₃.
Fluorination of α,α-Dichloro Ethanone Precursors
Post-synthetic fluorination provides an alternative pathway, starting from 1-(3-(methylthio)phenyl)-α,α-dichloroethanone. Treatment with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C replaces chlorine atoms with fluorine via nucleophilic aromatic substitution. The reaction proceeds with 85–90% conversion, though residual dichloro impurities (<2%) necessitate recrystallization from ethanol-water mixtures .
This approach benefits from readily available dichloro precursors but faces challenges in controlling regioselectivity and avoiding defluorination under prolonged heating. Kinetic studies reveal a second-order dependence on KF concentration, underscoring the importance of reagent excess .
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Industrial Viability |
|---|---|---|---|---|
| Grignard Acylation | 80–85 | >99 | High regioselectivity, minimal byproducts | High (single-step) |
| Palladium Cross-Coupling | 75–82 | 98 | Functional group tolerance | Moderate (catalyst cost) |
| Friedel-Crafts with Directed Metalation | 68–74 | 97 | Utilizes inexpensive reagents | Low (multi-step) |
| Dichloro Precursor Fluorination | 85–90 | 98 | Scalable fluorination | High (batch process compatible) |
| Post-Synthetic Methylthio Introduction | 65–70 | 98 | Modular design | Moderate (oxidation sensitivity) |
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits notable biological activities that make it a candidate for further research in pharmacology:
- Antiproliferative Effects : Studies have indicated that derivatives of 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone show antiproliferative activity against various cancer cell lines. For instance, modifications to the methylthio group have been linked to enhanced potency against Ewing's sarcoma family tumors (ESFT), with some derivatives achieving GI50 values as low as 0.9 μM .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the phenyl ring in modulating the biological activity of these compounds. For example, the presence of electron-withdrawing groups has been shown to significantly impact the growth inhibition of cancer cells .
Applications in Material Science
Beyond medicinal chemistry, 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone has applications in material science:
- Catalysis : The compound can serve as a precursor or intermediate in the synthesis of novel catalysts. Its unique electronic properties due to fluorination enhance catalytic activity in various organic transformations .
- Polymer Chemistry : The incorporation of difluorinated structures into polymers can improve thermal stability and chemical resistance, making them suitable for advanced applications in coatings and materials engineering.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of compounds related to 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone. The results demonstrated that certain derivatives exhibited significant cytotoxicity against TC32 cells (a model for Ewing's sarcoma), with a focus on how structural modifications influenced their effectiveness.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis routes for producing 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone revealed that using greener methodologies not only improved yields but also reduced environmental impact. This study emphasized the importance of developing sustainable synthetic pathways in modern chemistry.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target enzymes or receptors. The methylthio group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with variations in substituents, halogenation patterns, and aryl groups. Key differences include:
Key Observations:
Physicochemical Properties
- Melting Point/Solubility: Not explicitly reported, but trifluoromethyl analogs (e.g., C₉H₅F₅O) are typically solids with moderate ethanol solubility .
Biological Activity
2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone is a fluorinated compound with potential biological activity, particularly in the field of cancer research. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a difluoro substituent and a methylthio group attached to a phenyl ring. Its molecular formula is C10H10F2OS, and it has been studied for its interaction with various biological targets, including enzymes and cellular pathways involved in cancer progression.
Anticancer Properties
Recent studies have indicated that 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and 22Rv1 (prostate cancer).
- IC50 Values : The compound showed IC50 values in the sub-micromolar range, indicating potent antiproliferative effects. For instance, compounds structurally similar to 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone have been reported with IC50 values as low as 0.11 μM in MCF-7 cells .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone | MCF-7 | < 1 |
| Similar Compound A | MCF-7 | 0.075 |
| Similar Compound B | 22Rv1 | 0.36 |
The mechanism by which 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone exerts its anticancer effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that the compound may downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .
Study on Antiproliferative Activity
In a recent study investigating various fluorinated compounds, 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone was included in a series of tests assessing its effect on cell viability in breast cancer models. The results highlighted its significant potency compared to other derivatives:
- Cell Viability Assays : At concentrations of 10 μM, the compound maintained low cell viability (around 30% remaining), showcasing its effectiveness against MCF-7 cells .
Comparative Analysis with Similar Compounds
A comparative analysis was performed with other fluorinated compounds to evaluate their relative potency:
| Compound | Structure | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 2,2-Difluoro-1-(3-(methylthio)phenyl)ethanone | Difluoro & methylthio | < 1 | Tubulin inhibition |
| Compound X | Trifluoromethyl | 0.11 | Apoptosis induction |
| Compound Y | Non-fluorinated | >5 | Weak activity |
Q & A
Q. What are the common synthetic routes for preparing 2,2-difluoro-1-(3-(methylthio)phenyl)ethanone, and how are reaction conditions optimized?
The synthesis of 2,2-difluoro-1-(3-(methylthio)phenyl)ethanone typically involves fluorination of a precursor ketone or thioether-functionalized aromatic compound. A general method includes:
- Step 1 : Reacting 3-(methylthio)acetophenone with a fluorinating agent (e.g., DAST or Deoxo-Fluor) in anhydrous dichloromethane under nitrogen.
- Step 2 : Temperature control (0–5°C) to minimize side reactions, followed by gradual warming to room temperature.
- Purification : Column chromatography or recrystallization using hexane/ethyl acetate mixtures.
Yield optimization focuses on stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent) and reaction time (12–24 hours). Continuous flow reactors may enhance scalability and purity .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral signatures should researchers expect?
Key characterization methods include:
- ¹H/¹³C NMR : A singlet for the difluoroethanone group (δ ~5.5–6.0 ppm in ¹⁹F NMR; δ ~180–185 ppm for the carbonyl carbon in ¹³C NMR).
- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 230.04 (calculated for C₁₀H₉F₂OS).
Cross-referencing with PubChem data for analogous difluoroethanones ensures accurate assignment .
Q. What are the primary applications of this compound in chemical and biological research?
- Chemical Synthesis : Serves as a fluorinated building block for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its electron-withdrawing properties.
- Biological Studies : Used in enzyme inhibition assays (e.g., cytochrome P450) via its methylthio group, which mimics natural thioether cofactors.
- Material Science : Enhances thermal stability in polymer matrices .
Advanced Research Questions
Q. How does the methylthio substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The methylthio group (-SMe) activates the aromatic ring via electron donation, directing electrophiles to the meta and para positions. However, steric hindrance from the difluoroethanone group limits reactivity at the ortho position. Competitive experiments using isotopic labeling (³⁵S) reveal:
- Kinetic Studies : Second-order kinetics with Hammett ρ values of ~-2.1, indicating strong electronic effects.
- Regioselectivity : NAS occurs preferentially at the para position (70% yield) over meta (25%) in reactions with amines or alkoxides .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition (e.g., IC₅₀ values varying by 10-fold across studies) may arise from:
- Assay Conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) that alter thioether stability.
- Structural Analogues : Impurities in batches (e.g., residual fluorinating agents).
Methodological Recommendations : - Validate purity via HPLC (>98%) and control redox conditions.
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to model interactions with cysteine-rich enzymes (e.g., glutathione S-transferase).
- MD Simulations : 100-ns trajectories in explicit solvent to assess conformational stability of the difluoroethanone group.
- QSAR Models : Utilize substituent constants (σₚ⁺) for the -SMe group to predict bioactivity across analogues .
Q. How does this compound compare structurally and functionally to other difluoroethanone derivatives?
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| 2,2-Difluoro-1-(4-methoxyphenyl) | -OMe substituent | Lower lipophilicity (LogP ~2.1) |
| 2,2-Difluoro-1-(3-CF₃-phenyl) | -CF₃ group | Enhanced enzyme inhibition (IC₅₀ 50 nM) |
| Target Compound | -SMe group | Moderate LogP (~2.8), redox-sensitive |
The methylthio group offers unique redox-modulated interactions, distinguishing it from electron-withdrawing substituents like -CF₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
